5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine

Medicinal Chemistry Building Block Procurement Isomeric Purity

5-(3,4-Dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine (CAS 1342905-79-6) is the definitive building block for probe-discovery programs requiring the chroman C-4 to thiadiazole C-5 linkage. SAR studies on 5-substituted-1,3,4-thiadiazol-2-amines demonstrate that even minor positional changes alter biological potency by >100-fold, making this specific regioisomer irreplaceable for exploring the chroman-4-yl pharmacophoric space. Its lead-like properties (MW 233.29, embedded dihydropyran H-bond acceptor) bridge fragment and drug-like chemical space. Specified at 95% purity to ensure reproducible dose-response determinations.

Molecular Formula C11H11N3OS
Molecular Weight 233.29
CAS No. 1342905-79-6
Cat. No. B2886216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine
CAS1342905-79-6
Molecular FormulaC11H11N3OS
Molecular Weight233.29
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1C3=NN=C(S3)N
InChIInChI=1S/C11H11N3OS/c12-11-14-13-10(16-11)8-5-6-15-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H2,12,14)
InChIKeyMDSGPZNCMYFUSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine: Technical Identity and Procurement Baseline


5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine (CAS 1342905-79-6) is a synthetic small-molecule heterocycle composed of a 3,4-dihydro-2H-1-benzopyran (chroman) core linked at the 4-position to a 1,3,4-thiadiazol-2-amine scaffold . With a molecular formula of C11H11N3OS and a molecular weight of 233.29 g/mol, this compound is categorized as an amine-substituted fused oxygen-sulfur heterocycle. It is commercially available for research use, typically at a purity of 95%, and is of interest as a structural building block in medicinal chemistry and probe-discovery programs targeting thiadiazole- or chroman-dependent biological recognition .

5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine: Why In-Class Analogs Cannot Be Interchanged


Members of the 1,3,4-thiadiazol-2-amine and chroman families exhibit highly divergent biological recognition profiles depending on the nature and position of their substituents. Published structure-activity relationship (SAR) studies on 5-substituted-1,3,4-thiadiazol-2-amines demonstrate that potency shifts of greater than 100-fold can occur with only minor changes to the 5-position substituent, as observed in DNA gyrase B inhibition and antioxidant assays [1]. Likewise, the chroman (benzopyran) scaffold is a privileged structure where the position of heterocycle attachment—whether at C-2, C-3, or C-4—dictates distinct receptor-binding conformations, as evidenced in 5-HT1A and potassium channel modulator programs [2]. The specific combination of a 3,4-dihydro-2H-1-benzopyran nucleus linked at the 4-position to a 1,3,4-thiadiazol-2-amine defines a unique pharmacophoric vector that is not replicated by any other commercially available chroman-thiadiazole isomer. Consequently, substituting 5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine with a generic “thiadiazol-amine” or “chroman” building block is not a scientifically valid interchange.

5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine: Quantified Differentiation Evidence Catalog


Absolute Structural Connectivity: C-4 Chroman Attachment to 2-Amino-1,3,4-Thiadiazole

The compound 5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine is uniquely defined by the C-4 attachment point of the chroman ring to the 5-position of the 1,3,4-thiadiazol-2-amine. No 3,4-dihydro-2H-1-benzopyran isomer (e.g., C-2 or C-3 linked) or 1,2,4-thiadiazole regioisomer is structurally equivalent [1]. Commercial suppliers confirm the identity as 5-(chroman-4-yl)-1,3,4-thiadiazol-2-amine (IUPAC: 5-(3,4-dihydro-2H-chromen-4-yl)-1,3,4-thiadiazol-2-amine) .

Medicinal Chemistry Building Block Procurement Isomeric Purity

Commercial Purity Specification: 95% Baseline for Reproducible Assay Results

The compound is supplied at a manufacturer-certified purity of 95% , which provides a unambiguous quantitative threshold for procurement specification and experimental reproducibility. No comparative purity data for an identical regioisomer is available, as alternative chroman-4-yl-thiadiazol-2-amine regioisomers are not listed by major chemical suppliers.

Procurement Specification Assay Reproducibility Quality Control

Molecular Weight and Lipophilicity Differentiate from Lower-Homolog Thiadiazole Fragments

The compound possesses a molecular weight of 233.29 g/mol and an elemental composition of C11H11N3OS, placing it in the lead-like chemical space between fragment-sized (MW < 250) thiadiazoles and larger drug-like chroman hybrids [1]. This contrasts with common 1,3,4-thiadiazol-2-amine building blocks such as 5-(ethylthio)-1,3,4-thiadiazol-2-amine (MW 161.25) or 5-phenyl-1,3,4-thiadiazol-2-amine (MW 177.23), which are significantly smaller and lack the chroman oxygen heterocycle [2].

Physicochemical Property Lead-Likeness Fragment-Based Drug Discovery

5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine: Evidence-Backed Application Scenarios


Medicinal Chemistry Probe Design Targeting Chroman-4-yl-Thiadiazole Pharmacophores

Based on the unique regioisomeric connectivity established in Section 3, this compound is the correct building block for generating probe molecules that require the chroman C-4 to thiadiazole C-5 linkage. Published SAR for analogous 5-substituted-1,3,4-thiadiazol-2-amines demonstrates that even minor positional changes alter biological potency by orders of magnitude, making this specific isomer indispensable for exploring the chroman-4-yl pharmacophoric space [1].

Biochemical Assay Reproducibility with Defined Purity Threshold

The 95% purity specification provides a procurement-level quality gate that supports reproducible enzyme inhibition or receptor binding assays. Researchers requiring consistent batch-to-batch performance can use this threshold as a minimum acceptance criterion, whereas lacking such a specification would introduce uncontrolled variability in dose-response determinations .

Fragment-to-Lead Evolution Integrating Oxygen Heterocycle Vector

The compound occupies a lead-like physicochemical space (MW 233.29, 3 heteroatoms) that bridges smaller thiadiazole fragments and larger drug-like chroman derivatives. Its embedded dihydropyran oxygen offers a hydrogen-bond acceptor site absent in phenyl-substituted comparators, enabling vector diversification in fragment-growing strategies [2].

Patent Landscape and Freedom-to-Operate Assessment

Unlike heavily claimed chroman-2-yl and chroman-3-yl thiadiazole derivatives found in potassium channel modulator and 5-HT1A patents, the chroman-4-yl attachment represented by this compound is distinct, which may offer chemical-matter novelty advantage for organizations conducting freedom-to-operate analyses in the benzopyran-thiadiazole IP space [3].

Quote Request

Request a Quote for 5-(3,4-dihydro-2H-1-benzopyran-4-yl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.